molecular formula C5H8ClNO B13037889 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride

2-Azabicyclo[3.1.0]hexan-4-one hydrochloride

Cat. No.: B13037889
M. Wt: 133.57 g/mol
InChI Key: MEHSVIOEFJWCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.1.0]hexan-4-one hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopropane and pyrrolidine ring system. The molecule contains a ketone group at the 4-position and a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. This compound serves as a critical intermediate in synthesizing bioactive molecules, including Saxagliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used to treat type 2 diabetes mellitus . Its structural rigidity and stereochemical complexity contribute to its pharmacological relevance, particularly in targeting enzyme active sites with high specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexan-4-onehydrochloride typically involves the formation of the azabicyclo[3.1.0]hexane ring system through cyclization reactions. One common method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, leading to the formation of the desired bicyclic structure . Another approach includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexan-4-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted products.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexan-4-onehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexan-4-onehydrochloride involves its interaction with specific molecular targets. The azabicyclo[3.1.0]hexane ring system can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its antibacterial activity, where it impairs DNA replication by inducing the formation of deficient DNA fragments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Saxagliptin (DPP-4 Inhibitor)

Key Differences :

  • Structure : Saxagliptin contains a 2-azabicyclo[3.1.0]hexane core modified with a 3-hydroxyadamantylglycine substituent, whereas 2-azabicyclo[3.1.0]hexan-4-one hydrochloride lacks this adamantyl group and features a ketone instead of a carboxamide .
  • Pharmacology : Saxagliptin inhibits DPP-4 to enhance insulin secretion, while the hydrochloride derivative is primarily a synthetic precursor.
  • Synthesis : The hydrochloride salt is used to prepare tert-butyl-protected intermediates (e.g., tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate) via Boc protection, as shown in .

Data Table :

Property This compound Saxagliptin Impurity (R-isomer)
CAS Number 709031-39-0 136465-98-0
Molecular Formula C₆H₈ClNO₂ C₁₈H₂₂ClN₃O₂
Key Functional Group Ketone (4-position) Carboxamide (3-position)
Pharmaceutical Role Synthetic Intermediate Impurity Standard

2-Azabicyclo[3.1.0]hexan-3-one Derivatives

Key Differences :

  • Structure : The 3-one derivative (CAS 2193098-04-1) replaces the 4-ketone with a 3-ketone group, altering ring strain and reactivity .
  • Synthesis : Prepared via HCl-mediated deprotection of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, yielding 97% purity .

Reactivity Comparison :

  • The 3-one derivative undergoes cycloaddition reactions with dimethyl acetylenedicarboxylate (DMAD) at slower rates compared to 4-one derivatives due to steric hindrance .

3-Azabicyclo[3.1.0]hexane Hydrochlorides

Key Differences :

  • Structure: Nitrogen is positioned at the 3-aza site (vs.
  • Examples :
    • 3-Azabicyclo[3.1.0]hexane hydrochloride (CAS 73799-64-1) lacks a ketone group and is used in peptide synthesis .
    • 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1215071-13-8) introduces fluorine atoms to enhance metabolic stability .

Data Table :

Property 2-Azabicyclo[3.1.0]hexan-4-one HCl 3-Azabicyclo[3.1.0]hexane HCl
CAS Number 709031-39-0 73799-64-1
Molecular Weight 169.59 g/mol 135.6 g/mol
Key Modification Ketone at 4-position No ketone; basic amine

2-Azabicyclo[2.1.1]hexane Derivatives

Key Differences :

  • Ring Structure : The [2.1.1] bicyclic system reduces ring strain compared to [3.1.0], affecting conformational flexibility and binding affinity .
  • Examples :
    • 2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride (CAS 2411194-59-5) includes a hydroxyl group, enhancing polarity .
    • Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride (CAS 2375259-63-3) features an ester group for prodrug applications .

1-Azabicyclo[3.1.0]hexan-4-one Derivatives

Key Differences :

  • Nitrogen Position : The 1-aza configuration shifts the basic nitrogen to the bridgehead, reducing solubility in aqueous media compared to 2-aza analogs .

Biological Activity

2-Azabicyclo[3.1.0]hexan-4-one hydrochloride is a bicyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. With a molecular formula of C6H10ClN and a molecular weight of approximately 145.60 g/mol, this compound is characterized by its highly strained ring system, which contributes to its distinct biological activities.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties by interfering with DNA replication processes in target organisms. This mechanism involves the compound forming covalent bonds with nucleophilic sites on proteins and DNA, disrupting essential biological functions and leading to the formation of deficient DNA fragments.

Neuropharmacological Effects

The compound has been identified as a potent neuronal nicotinic acetylcholine α4β2 receptor antagonist , which is significant for the treatment of depression. A specific derivative, SUVN-911, demonstrated a K_i value of 1.5 nM for the α4β2 receptor while showing selectivity against the α3β4 receptor and maintaining good oral bioavailability and brain penetration in animal models . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves cyclization reactions that form the bicyclic structure, often utilizing controlled temperatures and specific solvents to enhance yield and purity. The structural uniqueness of this compound allows for various modifications that can lead to different biological activities.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInterferes with DNA replication
NeuropharmacologicalAntagonizes α4β2 nicotinic receptors
Enzyme InhibitionPotential inhibition of various glycosidases

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antidepressant Activity : In vivo studies demonstrated that SUVN-911 significantly reduced depressive behaviors in animal models without affecting locomotor activity, indicating its potential as a treatment for depression with minimal side effects .
  • Antibacterial Efficacy : Laboratory tests confirmed the compound's ability to inhibit the growth of various bacterial strains, supporting its development as a novel antibacterial agent.
  • Enzyme Interaction : The compound has shown promise in inhibiting β-glucosidase and β-galactosidase, suggesting potential applications in treating diseases related to glycosidase activity dysfunctions .

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

2-azabicyclo[3.1.0]hexan-4-one;hydrochloride

InChI

InChI=1S/C5H7NO.ClH/c7-5-2-6-4-1-3(4)5;/h3-4,6H,1-2H2;1H

InChI Key

MEHSVIOEFJWCRP-UHFFFAOYSA-N

Canonical SMILES

C1C2C1NCC2=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.